molecular formula C8H7N3O B13255929 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 22926-74-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B13255929
CAS No.: 22926-74-5
M. Wt: 161.16 g/mol
InChI Key: UTDAFKFEIXDFSW-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The oxadiazole ring, in particular, is known for its bioisosteric properties and wide spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it can activate caspase-mediated apoptosis, leading to cell death . The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAFKFEIXDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22926-74-5
Record name 3-methyl-5-(pyridin-4-yl)-1,2,4-oxadiazole
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